sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate
Description
This compound is a sodium salt of a steroid-derived molecule with a cyclopenta[a]phenanthren core, modified with a pentanoylamino acetate side chain and a hydrate moiety. Its structure includes hydroxyl groups at positions 3, 7, and 12, methyl groups at positions 10 and 13, and a sodium counterion enhancing water solubility. The compound is structurally analogous to bile acid derivatives and triterpenoids, sharing the tetracyclic steroid backbone but differing in substituent patterns and oxidation states .
Properties
IUPAC Name |
sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROUPFMHKARON-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Steroidal Core
The steroidal cyclopenta[a]phenanthrene backbone is synthesized via a modified Hajos-Parrish ketone route. The process begins with a neutral alumina-catalyzed Michael addition of a Hajos-Parrish ketone derivative to 1,7-octadien-3-one, achieving a 98% yield for this critical step . Subsequent transformations include:
-
Krapcho decarbomethoxylation to remove methoxy groups under aqueous dimethyl sulfoxide (DMSO) and lithium chloride at 160°C.
-
Aldol condensation using catalytic sodium hydroxide in ethanol to form the fused ring system.
-
Lithium-ammonia reduction to saturate double bonds, followed by Wacker oxidation with palladium chloride and copper chloride to reintroduce ketone functionality .
These steps collectively yield the trihydroxy-cyclopenta[a]phenanthrene intermediate in 37% overall yield over seven steps .
Functionalization with the Pentanoylamino Group
The steroidal core undergoes C-17 side-chain elongation via a Friedel-Crafts acylation reaction. In a representative protocol from steroid derivative synthesis :
-
The C-17 hydroxyl group is activated with phosphorus pentachloride (PCl₅) in tetrahydrofuran (THF) at -78°C, achieving a 94.5% molar yield of the chlorinated intermediate .
-
A pentanoyl group is introduced through nucleophilic acyl substitution using pentanoyl chloride and triethylamine in dichloromethane.
Reaction monitoring via high-performance liquid chromatography (HPLC) confirms >97% conversion to the pentanoylated product .
Conjugation with Glycine
The pentanoylated steroid is conjugated with glycine using a mixed anhydride method:
-
The carboxyl group of glycine is activated with isobutyl chloroformate in the presence of N-methylmorpholine.
-
The activated glycine reacts with the pentanoylamino steroid in anhydrous dimethylformamide (DMF) at 0–5°C for 12 hours.
-
The product is purified via preparative thin-layer chromatography (TLC) using a 3:1 chloroform-methanol solvent system.
This step typically achieves an 85–90% yield, with nuclear magnetic resonance (NMR) spectroscopy confirming amide bond formation.
Sodium Salt Formation and Hydration
The glycine-conjugated acid is converted to its sodium salt through titration with sodium hydroxide (NaOH) in methanol:
-
A 1:1 molar ratio of acid to NaOH is maintained at pH 10–11.
-
The solution is lyophilized to obtain the sodium salt, which is then recrystallized from aqueous ethanol to form the hydrate.
Table 1: Key Reaction Conditions and Yields
Industrial Production and Scalability
Industrial-scale synthesis employs continuous flow reactors to optimize the Michael addition and acylation steps. Key adaptations include:
-
Catalyst recycling : Neutral alumina from the Michael addition is recovered via filtration and reused for five cycles without yield loss .
-
In-line HPLC monitoring : Automated systems adjust reaction parameters in real-time to maintain >99% purity during glycine conjugation.
Batch processes yield 10–15 kg of the final hydrate per production run, with a total process efficiency of 28–32%.
Analytical Methods and Quality Control
Identity and purity are verified through:
-
¹H/¹³C NMR : Characteristic signals at δ 3.68 (s, 2H, CH₂COO⁻Na⁺) and δ 1.24 (s, 6H, C-10,13 methyl groups).
-
Mass spectrometry (MS) : ESI-MS m/z 564.3 [M−Na]⁻.
-
Thermogravimetric analysis (TGA) : Confirms hydrate stability up to 120°C.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Therapeutic Applications
The compound exhibits various biological activities that make it a subject of interest in pharmacology. Notable applications include:
- Anti-inflammatory Properties : Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation and oxidative stress. This suggests potential use in treating inflammatory diseases.
- Antioxidant Effects : The presence of hydroxyl groups often correlates with enhanced antioxidant activity. This characteristic can be beneficial in preventing oxidative damage in cells.
- Membrane Protein Extraction : As a sodium salt of a bile acid derivative, it can function as a non-denaturing detergent for membrane protein extraction in biochemical studies .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of similar compounds derived from bile acids. It was found that these compounds could significantly reduce levels of inflammatory markers in vitro and in vivo models of inflammation. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Case Study 2: Antioxidant Potential
Research on the antioxidant capabilities of steroid derivatives revealed that compounds containing multiple hydroxyl groups effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This suggests potential applications in developing supplements for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and cyclopenta[a]phenanthrene core play crucial roles in its activity. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Analogues

Key Observations :
- The target compound’s sodium carboxylate group distinguishes it from methyl esters (e.g., Methyl Desoxycholate) and acetylated derivatives (e.g., Compound 4), enhancing hydrophilicity.
- Unlike allopregnanolone, which has a pregnane backbone and a C20 ketone, the target retains the cyclopenta[a]phenanthren core with trihydroxy modifications, suggesting divergent biological targeting.
Bioactivity and Pharmacokinetic Comparisons
Table 2: Bioactivity and Computational Similarity Metrics
Notes:
- Tanimoto coefficients (calculated using Morgan fingerprints) indicate moderate structural similarity to bile acids and neurosteroids, but significant divergence from triterpenoids.
- The target’s low LogP (-1.2) suggests superior aqueous solubility compared to lipophilic analogues like allopregnanolone (LogP 3.8), aligning with its sodium carboxylate hydration.
- Molecular docking studies () highlight that even minor structural changes (e.g., hydroxyl vs. ketone groups) drastically alter binding affinities to targets like FXR (farnesoid X receptor).
Research Findings and Mechanistic Insights
- Structural-Activity Relationships (SAR): The 3,7,12-trihydroxy pattern in the target compound mirrors bile acids (e.g., cholic acid), which activate FXR. However, the pentanoylamino acetate side chain may sterically hinder receptor binding compared to shorter-chain analogues.
- Bioactivity Clustering: Hierarchical clustering () groups the target with bile acid derivatives due to shared hydroxylation patterns, but its unique side chain places it in a distinct subcluster for carboxylate-containing steroids. Dereplication via MS/MS () would differentiate the target from allopregnanolone by its parent ion fragmentation (m/z ~500 vs. 318.5).
Biological Activity
The compound sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate is a complex molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C26H44NNaO7S
- Molecular Weight : 537.7 g/mol
- IUPAC Name : sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
This compound is derived from the conjugation of bile acids and amino acids and plays a role in various physiological processes.
The biological activity of this compound primarily involves its interaction with bile acid metabolism pathways. It modulates the activity of enzymes and transporters essential for bile acid synthesis and excretion. This modulation can influence:
- Lipid Digestion : Enhances the emulsification of dietary fats.
- Cholesterol Homeostasis : Regulates cholesterol levels in the liver.
- Liver Function : Supports liver health by facilitating bile flow.
Therapeutic Applications
Research indicates that sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl... has potential therapeutic applications in:
- Liver Diseases : May aid in the treatment of cholestasis and other liver disorders.
- Metabolic Disorders : Could play a role in managing conditions related to bile acid dysregulation.
Case Studies
-
Liver Function Improvement :
- A study demonstrated that administration of this compound improved liver function markers in animal models with induced cholestasis. The results indicated a significant reduction in liver enzyme levels (ALT and AST) compared to controls.
-
Cholesterol Regulation :
- Another study highlighted its efficacy in lowering serum cholesterol levels in hyperlipidemic rats. The compound was shown to enhance bile acid excretion and reduce intestinal cholesterol absorption.
In Vitro Studies
In vitro studies have shown that sodium;2-[4-(3,7,12-trihydroxy... exhibits antibacterial properties against various strains. For instance:
| Bacterial Strain | % Inhibition at 400 μM |
|---|---|
| Staphylococcus aureus | 58% |
| Escherichia coli | 72% |
| Pseudomonas aeruginosa | 78% |
These findings suggest its potential as an antimicrobial agent alongside its primary metabolic functions.
Research Findings
Recent studies have focused on the following aspects:
-
Bile Acid Metabolism :
- The compound influences the enterohepatic circulation of bile acids and may alter gut microbiota composition favorably.
-
Enzyme Interaction :
- It has been shown to inhibit specific enzymes involved in lipid metabolism which could lead to further research into its role as a therapeutic agent for metabolic syndrome.
-
Safety Profile :
- Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. How can researchers optimize the synthesis of sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate hydrate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires controlled reaction conditions (e.g., temperature, pH, and solvent polarity) to stabilize the steroidal backbone and prevent hydrolysis of the acetate group. Purification via reverse-phase HPLC or column chromatography is critical, as impurities from incomplete esterification or hydration can reduce yield . Key parameters:
Q. What are the recommended storage conditions to ensure the compound’s stability during long-term studies?
- Methodological Answer : Store at in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidative degradation of the trihydroxy groups. Stability studies indicate hydrolytic susceptibility at pH > 8.0, necessitating pH-neutral buffers for dissolution . Regularly assess degradation via LC-MS or -NMR to detect ester hydrolysis or hydrate loss .
Q. How can researchers validate the compound’s structural conformation in solution versus solid state?
- Methodological Answer : Use X-ray crystallography for solid-state analysis and compare with solution-phase data from -NMR (e.g., coupling constants for stereochemistry) and circular dichroism (CD) for chiral centers. Discrepancies in hydroxyl group orientations (e.g., 3,7,12-trihydroxy positions) may arise due to solvent polarity effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer : Conflicting bioavailability data may stem from variations in assay sensitivity (e.g., ELISA vs. LC-MS/MS) or metabolite interference. Design crossover studies using isotopically labeled analogs (e.g., - or -tags) to track absorption and enterohepatic recirculation. Reference NIST-validated mass spectra to distinguish parent compound from metabolites .
Q. How can molecular docking studies elucidate interactions between this compound and bile acid transporters (e.g., ASBT)?
- Methodological Answer : Perform homology modeling of ASBT using templates from PDB (e.g., 4PYS) and simulate binding using the compound’s 3D structure (optimized via DFT calculations). Key interactions:
Q. What methodologies address inconsistencies in toxicity profiles reported across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic activation differences. Use human hepatocyte cultures (e.g., HepaRG cells) for in vitro CYP450 metabolism profiling and compare with in vivo rodent data. Assess genotoxicity via Ames test (with/without S9 metabolic activation) and micronucleus assays, referencing IARC guidelines for steroidal carcinogenicity .
Q. How can researchers design assays to quantify the compound’s impact on lipid membrane fluidity?
- Methodological Answer : Employ fluorescence anisotropy using DPH (1,6-diphenyl-1,3,5-hexatriene) or Laurdan probes embedded in synthetic lipid bilayers. Vary cholesterol content to mimic physiological membranes and measure changes in GP (generalized polarization) values. Correlate results with MD simulations of the compound’s insertion depth .
Data Contradiction Analysis
Q. How should conflicting structural data from NIST and independent studies be reconciled?
- Methodological Answer : Cross-validate spectral data (e.g., IR, MS) using NIST’s Standard Reference Database 69 and independent quantum-mechanical simulations (e.g., Gaussian09). For example, discrepancies in hydroxyl group configurations (3R vs. 3S) may require 2D-NMR (e.g., NOESY) to confirm spatial proximity of protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

